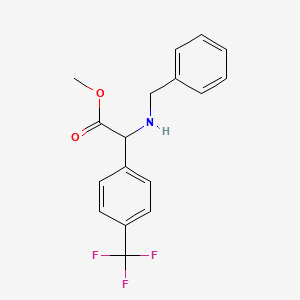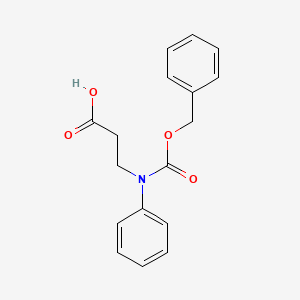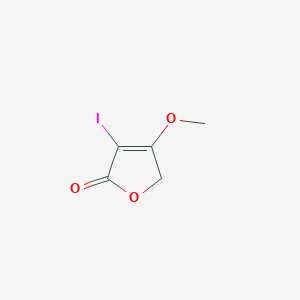![molecular formula C12H24BrNO2 B13507372 tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate: is an organobromine compound featuring a tert-butyl group attached to a bromide substituent. This compound is used as a reagent in synthetic organic chemistry and has applications in various fields, including medicinal chemistry, biochemistry, and material sciences .
Méthodes De Préparation
Dissolution: Dissolve tert-butyl carbamate and (3S)-1-bromo-4-methyl-2-oxopentan-3-ol in anhydrous dichloromethane.
Addition of Reagents: Add N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.
Filtration: Filter off the dicyclohexylurea byproduct and evaporate the solvent to obtain the intermediate.
Final Reaction: Dissolve the intermediate in a mixture of triethylamine and chloroform, stir at room temperature for several hours, filter off any solids, and evaporate the solvent to obtain the final product.
Analyse Des Réactions Chimiques
tert-Butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate undergoes various chemical reactions, including :
Substitution Reactions: It can act as a nucleophile in substitution reactions, reacting with electrophiles to form covalent bonds.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), resulting in the formation of a free amine.
Oxidation and Reduction: While specific oxidation and reduction reactions were not detailed, carbamates generally can undergo these types of reactions under appropriate conditions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research :
Medicinal Chemistry: It is used in the synthesis of various bromoalkyl derivatives and drugs.
Biochemistry: It plays a role in the synthesis of biologically active compounds.
Material Sciences: It is utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate involves its role as a protecting group for amines . The tert-butyl group stabilizes the carbamate, and under acidic conditions, it is protonated and cleaved, resulting in the formation of a free amine. This process involves the formation of a tert-butyl carbocation, which is stabilized by resonance and eliminated by a trifluoroacetate ion .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate include :
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Another carbamate used in organic synthesis.
Carboxybenzyl (CBz) carbamate: A benzyl group-containing carbamate used in peptide synthesis.
These compounds share similar protecting group functionalities but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C12H24BrNO2 |
|---|---|
Poids moléculaire |
294.23 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate |
InChI |
InChI=1S/C12H24BrNO2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7-8H2,1-6H3,(H,14,15)/t9-/m0/s1 |
Clé InChI |
ZTQFXJZJKGDUEL-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)[C@H](CCBr)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)C(CCBr)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)




![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)






